molecular formula C9H6O3 B1281939 Benzofuran-7-carboxylic acid CAS No. 90484-22-3

Benzofuran-7-carboxylic acid

Cat. No.: B1281939
CAS No.: 90484-22-3
M. Wt: 162.14 g/mol
InChI Key: QMHILIQFOBNARN-UHFFFAOYSA-N
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Description

Benzofuran-7-carboxylic acid (CAS 90484-22-3) is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery, serving as a key scaffold for the development of novel therapeutic agents . This compound features a benzofuran ring system fused with a carboxylic acid group at the 7th position, providing a versatile building block for structural diversification and chemical synthesis. Extensive research has demonstrated the profound potential of benzofuran derivatives in oncology. Benzofuran-based carboxylic acids have been designed as potent inhibitors of the cancer-associated carbonic anhydrase isoform hCA IX, a validated target for anticancer drug development due to its overexpression in hypoxic tumors . Specific derivatives have exhibited submicromolar inhibitory activity (K I = 0.56 - 0.91 μM) against hCA IX and promising antiproliferative effects in human breast cancer cell lines, including MDA-MB-231, with demonstrated abilities to disturb cell cycle progression and induce apoptosis . The benzofuran core is recognized as a privileged structure in anticancer agent development, with numerous derivatives showing potent activity against diverse cancer cell lines . Beyond oncology, this chemical scaffold displays a broad spectrum of pharmacological activities. Researchers have explored its utility in developing compounds with significant antimicrobial properties, including activity against Gram-positive bacteria such as Staphylococcus aureus and fungal pathogens like Candida albicans . The structural versatility of the benzofuran ring allows for extensive modification, enabling structure-activity relationship studies to optimize potency, selectivity, and physicochemical properties for various research applications . With a molecular formula of C 9 H 6 O 3 and a molecular weight of 162.14 g/mol, this compound serves as a crucial intermediate for synthesizing more complex molecules and investigating new biological mechanisms . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-benzofuran-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHILIQFOBNARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536130
Record name 1-Benzofuran-7-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90484-22-3
Record name 1-Benzofuran-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzofuran-7-Carboxylic Acid
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Preparation Methods

Halogenation-Coupling-Deprotection Method

Synthetic Route Overview

The halogenation-coupling-deprotection strategy, as detailed in CN110818661B , involves three sequential steps:

  • Halogenation of 4-protected amino-2-hydroxybenzoic acid/ester.
  • Coupling with trialkyl acetylene silicon under palladium catalysis.
  • Deprotection/hydrolysis to yield the final product.
Halogenation Reaction

In the first step, 4-protected amino-2-hydroxybenzoic acid derivatives (e.g., methyl 4-acetamido-2-hydroxybenzoate) react with halogenating agents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in solvents like dioxane or 1,2-dichloroethane. Heating to 80–85°C facilitates dihalogenation at the 3- and 5-positions, achieving yields up to 94% (Example 2).

Coupling Reaction

The dihalogenated intermediate undergoes a Sonogashira-type coupling with trialkyl acetylene silicon (e.g., triethylsilylacetylene) in the presence of palladium catalysts (e.g., [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride) and cuprous iodide. This step forms the benzofuran skeleton, with yields ranging from 70–71% .

Deprotection and Hydrolysis

Final deprotection under alkaline conditions (e.g., KOH in dioxane/water) removes silicon protecting groups and hydrolyzes esters to carboxylic acids. Total yields for the three-step process reach 53.7–54.5% .

Table 1: Halogenation-Coupling-Deprotection Method Performance

Step Reagents/Conditions Yield (%)
Halogenation NCS, dioxane, 80–85°C 94
Coupling PdCl₂(dppf), CuI, triethylsilylacetylene 71.2
Deprotection KOH, dioxane/water 66.7
Total Yield 53.7

Multi-Step Synthesis via 4-Hydroxyindanone

Synthetic Pathway

US20090131688A1 outlines a five-step route starting from 4-hydroxyindanone:

  • Silylation with N,O-bis(trimethylsilyl)acetamide (BSA).
  • Ozonolysis of the silylated enol ether.
  • Oxidation to form a diketone intermediate.
  • Esterification with alkyl halides.
  • Aromatization to yield benzofuran-7-carboxylate esters.
Key Challenges

This method suffers from low overall yields (~21% ) due to byproduct formation during the Claisen rearrangement step. The synthesis of 6-benzofuran-carboxylic acid as a positional isomer complicates purification, limiting industrial adoption.

Table 2: Multi-Step Synthesis Performance

Step Reagents/Conditions Yield (%)
Silylation BSA, 50°C 85
Ozonolysis O₃, −40°C 78
Oxidation H₂O₂, acetic acid 65
Esterification Methanol, H₂SO₄ 72
Aromatization Pd/C, H₂ 58
Total Yield 21.2

Cyclization-Chlorination-Hydrolysis Approach

Methodology

CN104016949A describes a three-step process:

  • Cyclization of 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl) methyl benzoate using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).
  • Chlorination with N-chlorosuccinimide (NCS).
  • Hydrolysis under alkaline conditions.
Optimized Conditions

Cyclization in tetrahydrofuran (THF) at ambient temperature achieves 85% yield , while chlorination in dimethylformamide (DMF) at 80–85°C provides 70% yield . Final hydrolysis with aqueous KOH yields 66.7% pure product.

Table 3: Cyclization-Chlorination-Hydrolysis Performance

Step Reagents/Conditions Yield (%)
Cyclization PPh₃, DEAD, THF 85
Chlorination NCS, DMF, 80–85°C 70
Hydrolysis KOH, H₂O/EtOH 66.7
Total Yield 39.7

Transition Metal-Catalyzed Approaches

Ruthenium-Catalyzed C–H Alkenylation

Recent advancements in ACS Omega highlight ruthenium-catalyzed methods using m-hydroxybenzoic acids and alkynes. Magnesium acetate in γ-valerolactone (GVL) solvent facilitates aerobic oxidation, yielding benzofuran derivatives. Electron-donating substituents (e.g., CH₃, OCH₃) enhance yields up to 75% , while electron-withdrawing groups (e.g., Cl, Br) reduce efficiency.

Rhodium-Mediated Annulation

Rhodium complexes (e.g., CpRh) enable annulation between substituted benzamides and vinylene carbonate, achieving yields of 30–80% . This method offers regioselectivity but requires specialized ligands and high catalyst loadings.

Comparative Analysis of Methods

Table 4: Method Comparison

Method Total Yield (%) Scalability Byproduct Formation
Halogenation-Coupling-Deprotection 53.7 High Low
Multi-Step via 4-Hydroxyindanone 21.2 Moderate High
Cyclization-Chlorination-Hydrolysis 39.7 Moderate Moderate
Transition Metal-Catalyzed 30–80 Low Variable

Chemical Reactions Analysis

Types of Reactions: Benzofuran-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Benzofuran-7-carboxylic acid and its derivatives have been studied for their potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research has demonstrated that benzofuran derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .

Case Study :
A study evaluated the anticancer properties of benzofuran derivatives, highlighting that modifications to the benzofuran structure can enhance biological activity. One derivative showed an IC50 value of less than 1 μM against breast cancer cells, indicating potent anticancer effects .

Antimicrobial Effects

This compound has shown activity against various microbial strains, including Gram-positive bacteria and fungi. This makes it a promising candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Activity of Benzofuran Derivatives

Compound NameMIC (μg/mL)Activity Type
This compound8Antifungal
4-Bromo-2-methyl-benzofuran-7-carboxylic acid2Antibacterial

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex molecules and can be modified to yield various functionalized derivatives that are valuable in pharmaceuticals and agrochemicals.

Synthesis Example :
A recent method for synthesizing benzofuran derivatives involved the use of halogenated reagents to create complex structures efficiently. This method improved yield and reduced the number of byproducts compared to traditional synthesis techniques .

Material Science

The unique electronic properties of benzofuran derivatives make them suitable candidates for applications in organic electronics. They are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Findings :
Studies have indicated that certain benzofuran derivatives possess favorable charge transport properties, which are essential for efficient device performance in OLEDs .

Mechanism of Action

The mechanism of action of benzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Benzofuran-7-carboxylic acid can be compared with other benzofuran derivatives such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group at the 7th position allows for diverse chemical modifications and enhances its potential as a versatile intermediate in organic synthesis .

Biological Activity

Benzofuran-7-carboxylic acid is a significant compound within the benzofuran class, known for its diverse biological activities. This article comprehensively reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Overview of this compound

This compound (C₉H₆O₃) is characterized by a benzofuran ring substituted with a carboxylic acid group at the 7-position. This structural modification enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.

Biological Activities

This compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated its effectiveness against various bacterial and fungal strains. For instance, derivatives of this compound showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL .
  • Antitumor Activity : Research indicates that benzofuran derivatives possess anticancer properties. A study highlighted that certain derivatives exhibited potent antiproliferative effects against cancer cell lines, with growth inhibition values (GI₅₀) as low as 2.20 μM in specific cases .
  • Anti-inflammatory Effects : Benzofuran compounds are also recognized for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Modifications at various positions on the benzofuran ring can significantly influence its efficacy:

Substituent Position Effect on Activity
4-positionHalogen or hydroxyl groups enhance antimicrobial activity
6-positionHydroxyl groups are crucial for antibacterial effects
3-positionMethyl substitution increases antiproliferative activity

Case Studies

  • Antimycobacterial Activity : A series of benzofuran derivatives, including this compound, were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some compounds demonstrated promising results with MIC values as low as 8 μg/mL .
  • Antifungal Activity : In vitro studies revealed that certain derivatives exhibited antifungal effects against Candida albicans, with MIC values around 100 μg/mL. This underscores the potential of benzofuran derivatives in treating fungal infections .
  • Anticancer Studies : The antiproliferative effects of this compound were evaluated against various cancer cell lines. Compounds derived from this scaffold showed significant growth inhibition, indicating potential as anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzofuran-7-carboxylic acid
Reactant of Route 2
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